1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a phenoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (H₂SO₄) or bases (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene: This compound shares a similar phenoxyphenyl group but differs in its sulfonyl group, which imparts different chemical and biological properties.
4’-Phenoxyacetophenone: This compound has a similar phenoxy group but lacks the thiazole and urea functionalities, making it less complex.
Uniqueness
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-2-29-19-14-10-18(11-15-19)25-23(28)27-24-26-22(16-31-24)17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOHJFBYCARWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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